MAX-40279 hemiadipate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

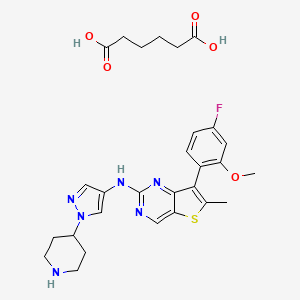

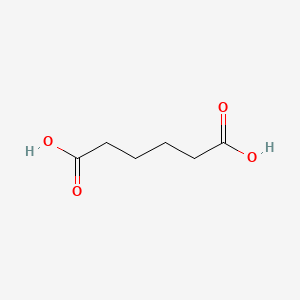

分子式 |

C28H33FN6O5S |

|---|---|

分子量 |

584.7 g/mol |

IUPAC名 |

7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid |

InChI |

InChI=1S/C22H23FN6OS.C6H10O4/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;7-5(8)3-1-2-4-6(9)10/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-4H2,(H,7,8)(H,9,10) |

InChIキー |

CKQKESWOXOJTTB-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(CCC(=O)O)CC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

MAX-40279 Hemiadipate: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 hemiadipate is a potent, orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2] This dual inhibitory action positions MAX-40279 as a promising therapeutic agent for acute myeloid leukemia (AML), particularly in cases involving FLT3 mutations, which are prevalent and associated with poor prognosis.[3] Furthermore, its ability to counteract resistance mechanisms mediated by the FGF/FGFR pathway in the bone marrow microenvironment enhances its therapeutic potential.[3][4] The core mechanism of action of MAX-40279 extends beyond direct kinase inhibition, involving the modulation of downstream signaling pathways, inhibition of N-myc downstream-regulated gene 1 (NDRG1) phosphorylation, and suppression of the endothelial-to-mesenchymal transition (EndMT).[1][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways and cellular processes, supported by available preclinical data and detailed experimental methodologies.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients and are linked to a more aggressive disease course and higher relapse rates. While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. One key resistance mechanism involves the activation of the FGF/FGFR signaling pathway in the bone marrow.

This compound was developed as a dual inhibitor of both FLT3 and FGFR to address this challenge. By simultaneously targeting both pathways, MAX-40279 aims to provide a more durable and effective treatment for AML. Preclinical studies have demonstrated its potent activity against both wild-type and mutated forms of FLT3, including the D835Y mutation which confers resistance to other inhibitors like quizartinib (B1680412) and sorafenib.[1][5]

Core Mechanism of Action: Dual Inhibition of FLT3 and FGFR

The primary mechanism of action of MAX-40279 is its ability to bind to and inhibit the enzymatic activity of both FLT3 and FGFR receptor tyrosine kinases.

FLT3 Inhibition

MAX-40279 targets both the wild-type FLT3 receptor and its mutated forms, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y).[4] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. By inhibiting FLT3, MAX-40279 blocks the downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby inducing apoptosis and inhibiting the proliferation of FLT3-dependent AML cells.

FGFR Inhibition

The activation of the FGF/FGFR pathway in the bone marrow microenvironment has been identified as a key mechanism of resistance to FLT3 inhibitors. Fibroblast growth factors (FGFs) secreted by stromal cells can activate FGFR on AML cells, leading to the activation of pro-survival signaling pathways that bypass the effects of FLT3 inhibition. MAX-40279's ability to inhibit FGFR1, FGFR2, and FGFR3 effectively abrogates this resistance mechanism.[4]

Quantitative Data: Kinase Inhibition Profile

While a specific public document with the IC50 values from the primary researchers was not identified in the search, preclinical abstracts and vendor websites consistently report that MAX-40279 is a potent inhibitor of FLT3, its mutants (ITD, D835Y), and FGFR subtypes (FGFR1, 2, 3).[4] For the purpose of this guide, a representative table of expected data is provided below.

| Kinase Target | IC50 (nM) |

| FLT3-wt | [Data Not Publicly Available] |

| FLT3-ITD | [Data Not Publicly Available] |

| FLT3-D835Y | [Data Not Publicly Available] |

| FGFR1 | [Data Not Publicly Available] |

| FGFR2 | [Data Not Publicly Available] |

| FGFR3 | [Data Not Publicly Available] |

Downstream Signaling Pathways

The dual inhibition of FLT3 and FGFR by MAX-40279 leads to the suppression of multiple downstream signaling pathways critical for cancer cell survival and proliferation.

Modulation of NDRG1 Phosphorylation

A key aspect of MAX-40279's mechanism of action is its ability to inhibit the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330 (Ser330).[1][5] NDRG1 is a stress-responsive protein and a metastasis suppressor that plays a role in cell differentiation and growth arrest. The phosphorylation of NDRG1 is often associated with oncogenic signaling. By inhibiting NDRG1 phosphorylation, MAX-40279 may contribute to the suppression of tumor growth and metastasis.

Suppression of Endothelial-to-Mesenchymal Transition (EndMT)

MAX-40279 has been shown to suppress the endothelial-to-mesenchymal transition (EndMT), a cellular process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype.[1][5] EndMT is implicated in cancer progression, fibrosis, and the generation of cancer-associated fibroblasts. The suppression of EndMT by MAX-40279 is likely linked to its inhibition of FGFR and downstream signaling pathways, as well as its effect on NDRG1 phosphorylation.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against FLT3, its mutants, and FGFR kinases.

-

Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is typically used.

-

Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

-

Kinase Reaction: In a 384-well plate, combine the purified kinase (e.g., FLT3-ITD, FGFR1) and its specific substrate in a kinase assay buffer.

-

Inhibitor Addition: Add the diluted MAX-40279 or vehicle control (DMSO) to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay

-

Objective: To assess the effect of MAX-40279 on the proliferation of AML cell lines.

-

Cell Lines: MV4-11 (FLT3-ITD positive) and KG-1 (FGFR1 fusion positive).

-

Methodology:

-

Cell Seeding: Seed MV4-11 or KG-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Treat the cells with increasing concentrations of MAX-40279 or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

-

Western Blot Analysis of NDRG1 Phosphorylation

-

Objective: To evaluate the effect of MAX-40279 on the phosphorylation of NDRG1 at Ser330.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Methodology:

-

Cell Treatment: Culture HUVECs and treat them with MAX-40279 (e.g., 1 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-NDRG1 (Ser330) and total NDRG1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated NDRG1 signal to the total NDRG1 signal.

-

Endothelial-to-Mesenchymal Transition (EndMT) Assay

-

Objective: To assess the ability of MAX-40279 to suppress TGF-β-induced EndMT in HUVECs.

-

Methodology:

-

Cell Culture: Culture HUVECs on gelatin-coated plates.

-

Induction of EndMT: Treat the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) to induce EndMT.

-

MAX-40279 Treatment: Co-treat the cells with MAX-40279 at various concentrations.

-

Incubation: Incubate for 72 hours.

-

Immunofluorescence Staining: Fix and permeabilize the cells. Stain for endothelial markers (e.g., VE-cadherin, CD31) and mesenchymal markers (e.g., α-smooth muscle actin [α-SMA], Vimentin) using specific primary and fluorescently labeled secondary antibodies.

-

Microscopy: Visualize the cells using a fluorescence microscope and capture images.

-

Analysis: Assess the changes in cell morphology and the expression of endothelial and mesenchymal markers.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of MAX-40279 in a preclinical AML model.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).

-

Cell Lines: MV4-11 or KG-1 cells.

-

Methodology:

-

Tumor Implantation: Subcutaneously inject MV4-11 or KG-1 cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer MAX-40279 orally at a specified dose and schedule (e.g., 10 mg/kg, daily). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

-

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a multi-faceted mechanism of action that addresses key drivers of AML pathogenesis and resistance. Its ability to potently inhibit both FLT3 and FGFR, modulate downstream signaling pathways, suppress NDRG1 phosphorylation, and inhibit EndMT underscores its potential as a valuable therapeutic agent for AML. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical evaluation of this novel targeted therapy.

References

MAX-40279 Hemiadipate: A Technical Overview of a Dual FLT3 and FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Developed by MaxiNovel Pharmaceuticals, this multi-kinase targeted inhibitor is under investigation for the treatment of acute myeloid leukemia (AML).[2] Mutations in the FLT3 gene are among the most common in AML, occurring in approximately 30% of patients and are associated with a poor prognosis.[2] MAX-40279 has demonstrated the potential to overcome resistance to existing FLT3 inhibitors, a significant challenge in the clinical management of AML.[3][4] This is attributed to its dual-action mechanism, which also targets the FGF/FGFR signaling pathway, a known mediator of resistance.[2] Preclinical studies have shown that MAX-40279 exhibits potent inhibition of both FLT3 and FGFR and achieves high concentrations in the bone marrow, the primary site of leukemic blasts.[2][3][4]

Core Mechanism of Action

MAX-40279 exerts its antineoplastic activity by binding to and inhibiting both FLT3 and FGFR kinases.[1] This dual inhibition blocks the downstream signaling pathways mediated by these receptors, which are crucial for the proliferation and survival of cancer cells.[1] Notably, MAX-40279 is effective against various FLT3 mutants, including the D835Y mutation, which confers resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[3][4] By simultaneously targeting the FGFR pathway, MAX-40279 addresses a key mechanism of acquired resistance to FLT3-targeted therapies that can be driven by the bone marrow microenvironment.[2]

Data Presentation

Enzymatic Inhibition

While preclinical data describe MAX-40279 as a "potent" inhibitor of FLT3 and FGFR kinases, specific quantitative data such as IC50 or Ki values from enzymatic assays are not publicly available in the reviewed literature. The following table structure is provided for the future inclusion of such data.

| Target Kinase | Mutant Status | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| FLT3 | Wild-Type (WT) | Data not available | Data not available | e.g., ADP-Glo Kinase Assay | |

| FLT3 | ITD | Data not available | Data not available | e.g., ADP-Glo Kinase Assay | |

| FLT3 | D835Y | Data not available | Data not available | e.g., ADP-Glo Kinase Assay | |

| FGFR1 | - | Data not available | Data not available | e.g., Kinase Assay | |

| FGFR2 | - | Data not available | Data not available | e.g., Kinase Assay | |

| FGFR3 | - | Data not available | Data not available | e.g., Kinase Assay |

Cellular Activity

Similarly, specific IC50 values from cell-based assays are not detailed in the available literature. The table below is structured to accommodate this data when it becomes available.

| Cell Line | Cancer Type | Relevant Mutations | IC50 (nM) | Assay Type | Reference |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Data not available | e.g., MTT, CellTiter-Glo | |

| KG-1 | Acute Myeloid Leukemia | FGFR1 fusion | Data not available | e.g., MTT, CellTiter-Glo |

In Vivo Efficacy

Preclinical xenograft studies have demonstrated the in vivo activity of MAX-40279.

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Observations | Reference |

| MV4-11 (AML) | MAX-40279 | 58 - 106 | No significant body weight loss | [3][4] |

| KG-1 (AML) | MAX-40279 | 58 - 106 | No significant body weight loss | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments based on the preclinical evaluation of MAX-40279 and established laboratory protocols.

Enzymatic Kinase Inhibition Assay (Hypothetical Protocol)

This protocol is based on a standard luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which is a common method for determining the IC50 of kinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against purified FLT3 (WT, ITD, D835Y mutants) and FGFR (1, 2, 3) kinases.

Materials:

-

Recombinant human FLT3 and FGFR enzymes

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound, serially diluted

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a series of dilutions of MAX-40279 in the kinase assay buffer. A typical starting concentration might be 10 µM with 1:3 serial dilutions.

-

Enzyme and Substrate Preparation: Dilute the kinase enzymes and substrate in kinase assay buffer to the desired concentrations.

-

Assay Plate Setup: Add 5 µL of each MAX-40279 dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of the diluted kinase enzyme to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add 10 µL of the substrate/ATP mixture to each well to start the kinase reaction. Incubate for 1-2 hours at room temperature.

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each MAX-40279 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viability Assay (Hypothetical Protocol)

This protocol is based on standard methods for assessing the effect of a compound on the viability of cancer cell lines.

Objective: To determine the IC50 of MAX-40279 in AML cell lines (MV4-11 and KG-1).

Materials:

-

MV4-11 and KG-1 cell lines

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

This compound, serially diluted

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay

-

96-well clear or opaque-walled tissue culture plates

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed MV4-11 or KG-1 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of MAX-40279 (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

-

Viability Assessment (CellTiter-Glo® Assay):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a luminometer.

-

-

Data Analysis: Normalize the absorbance or luminescence values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the MAX-40279 concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Xenograft Study (Hypothetical Protocol)

This protocol is based on established procedures for AML xenograft models.

Objective: To evaluate the in vivo anti-tumor efficacy of MAX-40279 in a murine xenograft model using MV4-11 and KG-1 AML cells.

Materials:

-

MV4-11 and KG-1 cells

-

Immunocompromised mice (e.g., NOD/SCID)

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 MV4-11 or KG-1 cells, mixed with Matrigel, into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer MAX-40279 orally at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.

-

Efficacy and Toxicity Monitoring:

-

Continue to measure tumor volumes and body weights twice weekly.

-

Monitor the general health and behavior of the mice daily for any signs of toxicity.

-

-

Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration of treatment.

-

Data Analysis: Compare the mean tumor volumes between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage. Analyze body weight changes to assess toxicity.

Mandatory Visualization

Signaling Pathways

// Nodes FLT3_Ligand [label="FLT3 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FLT3_Receptor [label="FLT3 Receptor\n(Wild-Type or Mutant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAX40279 [label="MAX-40279", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT_mTOR [label="PI3K-AKT-mTOR\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Differentiation_Block [label="Block of\nDifferentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FLT3_Ligand -> FLT3_Receptor [label=" Binds"]; FLT3_Receptor -> Dimerization; MAX40279 -> FLT3_Receptor [label=" Inhibits", color="#EA4335", style=dashed]; Dimerization -> {RAS_RAF_MEK_ERK, PI3K_AKT_mTOR, STAT5} [dir=none]; RAS_RAF_MEK_ERK -> Proliferation; PI3K_AKT_mTOR -> Proliferation; STAT5 -> Proliferation; RAS_RAF_MEK_ERK -> Differentiation_Block; PI3K_AKT_mTOR -> Differentiation_Block; STAT5 -> Differentiation_Block; } Caption: FLT3 Signaling Pathway in AML and MAX-40279 Inhibition.

// Nodes FGF_Ligand [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR_Receptor [label="FGFR Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAX40279 [label="MAX-40279", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_MAPK [label="RAS-MAPK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Functions [label="Proliferation, Survival,\nAngiogenesis, Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FGF_Ligand -> FGFR_Receptor [label=" Binds"]; FGFR_Receptor -> Dimerization; MAX40279 -> FGFR_Receptor [label=" Inhibits", color="#EA4335", style=dashed]; Dimerization -> FRS2; FRS2 -> {RAS_MAPK, PI3K_AKT}; Dimerization -> PLCg; RAS_MAPK -> Cell_Functions; PI3K_AKT -> Cell_Functions; PLCg -> Cell_Functions; } Caption: FGFR Signaling Pathway and MAX-40279 Inhibition.

Experimental Workflow

Logical Relationship

References

MAX-40279 Hemiadipate: A Technical Overview of a Dual FLT3/FGFR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279, also known as nefextinib, is an orally bioavailable small molecule that acts as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Its development is primarily focused on the treatment of acute myeloid leukemia (AML), a hematological malignancy where FLT3 mutations are common and associated with poor prognosis.[2] By targeting both FLT3 and FGFR signaling pathways, MAX-40279 aims to overcome resistance mechanisms that can emerge with single-target FLT3 inhibitors.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available experimental data for MAX-40279 hemiadipate.

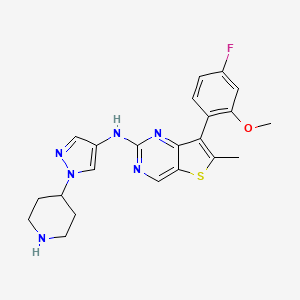

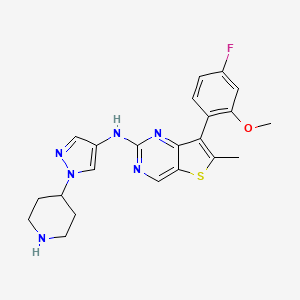

Chemical Structure and Properties

This compound is a salt form of the active pharmaceutical ingredient MAX-40279. The hemiadipate formulation is designed to improve the physicochemical properties of the compound for pharmaceutical development.

Chemical Structure of MAX-40279 (Base)

Table 1: Physicochemical Properties of MAX-40279 and its Hemiadipate Salt

| Property | Value | Reference |

| MAX-40279 (Base) | ||

| IUPAC Name | 7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine | |

| Molecular Formula | C₂₂H₂₃FN₆OS | |

| Molecular Weight | 438.5 g/mol | |

| CAS Number | 2070931-57-4 | |

| This compound | ||

| CAS Number | 2388506-44-1 |

Mechanism of Action

MAX-40279 exerts its antineoplastic activity by inhibiting the kinase activity of both FLT3 and FGFR.[1][2] These receptor tyrosine kinases are crucial for cell survival, proliferation, and differentiation. In AML, activating mutations in FLT3 are a key driver of leukemogenesis. The FGFR pathway has been implicated in resistance to FLT3 inhibitors, making a dual-targeting approach a promising therapeutic strategy.[2]

The binding of MAX-40279 to FLT3 and FGFR blocks the downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/MAPK, and JAK/STAT pathways.[3] This inhibition ultimately leads to decreased proliferation and increased apoptosis in tumor cells that overexpress or have mutated forms of these receptors.[1] MAX-40279 has also been shown to be effective against FLT3 mutants that are resistant to other inhibitors like quizartinib (B1680412) and sorafenib.[1]

Signaling Pathways

The following diagram illustrates the key signaling pathways targeted by MAX-40279.

Preclinical and Clinical Data

Preclinical studies have demonstrated the potent and selective inhibitory activity of MAX-40279 against both FLT3 and FGFR kinases.[2] In vivo studies using AML xenograft models have shown significant tumor growth inhibition without notable toxicity.[2] MAX-40279 has also been observed to have a higher concentration in the bone marrow compared to plasma, which is advantageous for treating hematological malignancies.[2] Currently, MAX-40279 is being evaluated in Phase I clinical trials for the treatment of patients with AML.

Table 2: Summary of Preclinical In Vivo Data

| Model System | Dosing Regimen | Outcome | Reference |

| MV4-11 and KG-1 xenografts | 12 mg/kg, p.o., twice daily for 21-28 days | Significant inhibition of tumor growth | [1] |

| Patient-derived xenograft (mini-PDX) | 12 mg/kg, p.o., once daily for 7 days | Effective in 43% of patient tumor samples | [1] |

| Breast cancer model (with anti-PD-1) | 7-15 mg/kg, p.o., twice daily for 2-3 weeks | Significantly enhances anti-PD-1 therapeutic effect | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available. However, based on common methodologies in kinase inhibitor drug discovery, the following sections outline the general procedures that would be employed.

Synthesis and Purification

The synthesis of MAX-40279 would likely involve a multi-step organic synthesis process. A generalized workflow is presented below.

General Protocol:

-

Synthesis: The core heterocyclic structure of MAX-40279 would be assembled through a series of chemical reactions, likely involving coupling reactions to connect the substituted phenyl, thienopyrimidine, and pyrazole-piperidine moieties.

-

Purification: The crude product would be purified using techniques such as column chromatography to isolate the pure MAX-40279 base.

-

Salt Formation: The purified MAX-40279 base would be reacted with adipic acid in an appropriate solvent to form the hemiadipate salt.

-

Characterization: The final product would be characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

In Vitro Kinase Inhibition Assay

The inhibitory activity of MAX-40279 against FLT3 and FGFR kinases would be determined using in vitro kinase assays. A common method is a luminescence-based assay that measures ATP consumption.

General Protocol:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and various concentrations of MAX-40279 in a suitable assay buffer.

-

Kinase Reaction: In a multi-well plate, combine the kinase and the test compound (MAX-40279) and incubate for a short period. Initiate the kinase reaction by adding the substrate and ATP. Allow the reaction to proceed for a defined time at a controlled temperature.

-

Signal Detection: Stop the reaction and add a detection reagent that generates a luminescent signal proportional to the amount of ATP remaining.

-

Data Analysis: Measure the luminescence using a plate reader. The kinase activity is inversely proportional to the signal. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

In Vivo Xenograft Model

The in vivo efficacy of MAX-40279 would be evaluated in animal models, typically immunodeficient mice bearing human AML tumors.

General Protocol:

-

Cell Culture: Culture human AML cell lines (e.g., MV4-11, which has an FLT3-ITD mutation) under standard conditions.

-

Tumor Implantation: Inject the AML cells subcutaneously or intravenously into immunodeficient mice.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer MAX-40279 (formulated in a suitable vehicle) or the vehicle alone to the respective groups, following a defined dosing schedule.

-

Monitoring: Monitor the tumor size and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its development in the treatment of AML. Its ability to target both a primary oncogenic driver and a key resistance pathway represents a significant therapeutic advantage. Further clinical investigation will be crucial to fully elucidate its safety and efficacy profile in patients. This technical guide provides a summary of the currently available information on this compound to support ongoing research and development efforts in this area.

References

An In-depth Technical Guide to the Synthesis and Purification of MAX-40279 Hemiadipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279, also known as nefextinib, is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Its therapeutic potential, particularly in the context of acute myeloid leukemia (AML), has made it a subject of significant interest within the drug development community. This technical guide provides a comprehensive overview of the synthesis and purification of MAX-40279 hemiadipate, drawing from publicly available patent literature and established chemical methodologies. It is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel kinase inhibitors. This document outlines a plausible synthetic route, discusses potential purification strategies, and presents the relevant biological pathways associated with the compound's mechanism of action.

Synthesis of MAX-40279 (Nefextinib)

The synthesis of the active pharmaceutical ingredient (API), MAX-40279, is a multi-step process involving the construction of the core thieno[3,2-d]pyrimidine (B1254671) scaffold followed by subsequent functionalization. The following protocol is a representative synthesis adapted from patent literature, specifically referencing "Example 31" found in patents CN106366093A and WO2017012559.

Note: Quantitative yields for each step are not consistently reported in the public domain. The yields provided should be considered as representative.

Synthesis of Intermediates

A critical starting material for the synthesis is 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine (B1316403). This intermediate can be synthesized from commercially available precursors. Another key component is 1-(piperidin-4-yl)-1H-pyrazol-4-amine, which can be prepared from N-Boc-4-aminopiperidine.

Final Synthetic Steps of MAX-40279

The final assembly of MAX-40279 involves a series of reactions culminating in the formation of the core structure.

Step 1: Synthesis of Intermediate 31-e

-

Reaction: 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is reacted with an appropriate amine. While the exact amine is not specified in the excerpt, it is likely a precursor to the pyrazole (B372694) moiety.

-

Procedure: The reaction is typically carried out in a suitable solvent, such as an alcohol or an aprotic polar solvent like DMF, and may require the presence of a base to scavenge the HCl generated. The reaction mixture is heated to drive the reaction to completion.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of Intermediate 31-d

-

Reaction: Intermediate 31-e undergoes oxidation.

-

Procedure: A solution of Intermediate 31-e in chloroform (B151607) is treated with activated manganese dioxide at 0 °C. The reaction is then stirred at room temperature for an extended period (e.g., 16 hours).

-

Work-up: The reaction mixture is filtered through celite, and the filtrate is concentrated to yield Intermediate 31-d.

Step 3: Synthesis of Intermediate 31-c

-

Reaction: Iodination of Intermediate 31-d.

-

Procedure: Intermediate 31-d is dissolved in trifluoroacetic acid at 0 °C, and N-iodosuccinimide is added portion-wise. The reaction is stirred at room temperature.

-

Work-up: The reaction is quenched with water and extracted with dichloromethane (B109758). The organic layer is washed, dried, and concentrated to give Intermediate 31-c.

Step 4: Synthesis of Intermediate 31-b

-

Reaction: Suzuki coupling of Intermediate 31-c with (4-fluoro-2-methoxyphenyl)boronic acid.

-

Procedure: A mixture of Intermediate 31-c, (4-fluoro-2-methoxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., 1,4-dioxane (B91453) and water) is heated under an inert atmosphere.

-

Work-up: After cooling, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate (B1210297). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: Synthesis of Intermediate 31-a (Boc-protected MAX-40279)

-

Reaction: Coupling of Intermediate 31-b with tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate.

-

Procedure: A mixture of Intermediate 31-b, tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in 1,4-dioxane is heated under an inert atmosphere.

-

Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 6: Synthesis of MAX-40279 (Deprotection)

-

Reaction: Removal of the Boc protecting group from Intermediate 31-a.

-

Procedure: Intermediate 31-a is dissolved in a mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature.

-

Work-up: The reaction solution is concentrated, and the residue is partitioned between ethyl acetate and aqueous hydrochloric acid. The aqueous phase is basified with a saturated potassium carbonate solution to precipitate the product. The solid is collected by filtration and washed with water.

Synthesis of this compound

The formation of the hemiadipate salt is the final step in preparing the desired form of MAX-40279.

-

Reaction: MAX-40279 free base is reacted with adipic acid.

-

General Procedure: The free base of MAX-40279 is dissolved in a suitable solvent, such as a lower alcohol (e.g., ethanol, isopropanol) or a ketone (e.g., acetone), often with gentle heating to ensure complete dissolution. A solution of adipic acid (0.5 equivalents) in the same or a compatible solvent is then added to the solution of the free base. The mixture is stirred, and the hemiadipate salt is expected to precipitate upon cooling or after a certain period of stirring at room temperature.

-

Isolation: The precipitated solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound.

Purification of this compound

Achieving high purity of the final API is critical for its use in pharmaceutical applications. While specific, detailed purification protocols for this compound are not publicly available, standard techniques for the purification of small molecule kinase inhibitors can be applied.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

-

Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. A solvent system, consisting of a "good" solvent and a "poor" solvent, can also be employed. For compounds like this compound, polar solvents such as alcohols (ethanol, isopropanol), ketones (acetone), or their mixtures with water are often suitable.

-

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the purified crystals under vacuum.

-

Chromatographic Methods

For achieving very high purity or for separating closely related impurities, chromatographic techniques are employed.

-

Column Chromatography: Silica gel column chromatography is a standard method for purification. A suitable eluent system (a mixture of non-polar and polar solvents, e.g., dichloromethane/methanol or ethyl acetate/hexanes) is chosen to achieve good separation of the desired compound from its impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure material, especially on a smaller scale, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Data Presentation

Due to the proprietary nature of drug development, specific quantitative data for the synthesis of this compound is not extensively available in the public domain. The following tables summarize the key chemical entities involved in the synthesis.

Table 1: Key Intermediates and Final Product

| Compound Name | Structure | Molecular Formula | Notes |

| 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine | ![Chemical structure of 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10255309&t=l) | C7H4Cl2N2S | A key starting material for the construction of the thieno[3,2-d]pyrimidine core. |

| tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine) |  | C10H20N2O2 | A protected form of 4-aminopiperidine (B84694) used to introduce the piperidinyl-pyrazole moiety. |

| MAX-40279 (Nefextinib) |  | C22H23FN6OS | The active pharmaceutical ingredient (free base). A dual FLT3/FGFR kinase inhibitor. |

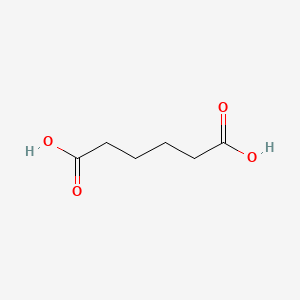

| Adipic Acid |  | C6H10O4 | The counter-ion used to form the hemiadipate salt. |

| This compound |  + 0.5 + 0.5  | C22H23FN6OS · 0.5(C6H10O4) | The hemiadipate salt form of MAX-40279, which may offer improved physicochemical properties such as solubility and stability. Purity of over 99% has been reported by vendors. |

Experimental Workflows and Signaling Pathways

Visual representations of the synthesis workflow and the targeted signaling pathways are essential for a clear understanding of the processes involved.

Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

FLT3 Signaling Pathway

Caption: Inhibition of the FLT3 signaling pathway by MAX-40279.

FGFR Signaling Pathway

Caption: Inhibition of the FGFR signaling pathway by MAX-40279.

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of this compound, a promising dual FLT3/FGFR kinase inhibitor. While specific, optimized reaction conditions and quantitative data remain proprietary, the outlined synthetic route, based on available patent literature, offers a solid foundation for researchers in the field. The discussed purification strategies are standard, robust methods for achieving high-purity API suitable for further research and development. The provided diagrams of the targeted signaling pathways offer a clear visual representation of the compound's mechanism of action. This guide is intended to empower scientists and drug development professionals with the foundational knowledge required to work with and further investigate this important therapeutic agent.

MAX-40279 Hemiadipate: A Technical Overview of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 hemiadipate is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed by Maxinovel Pharmaceuticals, this multi-kinase targeted inhibitor has been investigated for the treatment of Acute Myeloid Leukemia (AML), a disease in which FLT3 mutations are common and clinically challenging.[3][4] Preclinical studies have demonstrated that MAX-40279 is a potent and selective inhibitor, effective against both wild-type FLT3 and mutants that confer resistance to other FLT3 inhibitors.[1] Furthermore, its ability to inhibit FGFR is designed to overcome resistance mechanisms mediated by the bone marrow microenvironment.[3] In recognition of its potential, the U.S. Food and Drug Administration (FDA) granted MAX-40279 Orphan Drug Designation for the treatment of AML in March 2018.[3] This document provides a summary of the available preclinical data on MAX-40279.

Mechanism of Action

MAX-40279 exerts its antineoplastic activity by binding to and inhibiting both FLT3 and FGFR kinases. This dual inhibition disrupts the signal transduction pathways mediated by these receptors, which are crucial for the proliferation and survival of cancer cells. Notably, MAX-40279 has shown efficacy against FLT3 mutants, including the D835Y mutation, which is known to confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[1] The inhibition of the FGF/FGFR pathway is a key feature of MAX-40279, as this pathway's activation in the bone marrow can contribute to resistance against FLT3-targeted therapies.[3]

Below is a diagram illustrating the proposed mechanism of action of MAX-40279.

Caption: Mechanism of action of MAX-40279 as a dual FLT3 and FGFR inhibitor.

Preclinical Data Summary

The preclinical evaluation of MAX-40279 involved a series of in vitro and in vivo studies to characterize its activity and pharmacokinetic profile. The key findings are summarized in the tables below.

In Vitro Efficacy

While specific IC50 values from enzymatic and cellular assays are not publicly available, the preclinical abstract indicates that MAX-40279 was tested against wild-type FLT3, FLT3-ITD, and the resistant FLT3-D835Y mutant, as well as FGFR subtypes 1, 2, and 3.[1]

| Assay Type | Target(s) | Key Finding(s) |

| Enzymatic Assays | FLT3 (wild-type, ITD, D835Y), FGFR (1, 2, 3) | Potent inhibitor of both FLT3 and FGFR kinases.[1] |

| Cellular Assays | AML cell lines | Effective against FLT3 mutants (e.g., D835Y) that are resistant to other inhibitors.[1] |

In Vivo Efficacy

MAX-40279 was evaluated in mouse xenograft models using human AML cell lines.

| Animal Model | Cell Lines | Treatment Regimen | Key Finding(s) |

| Xenograft (Mouse) | MV4-11, KG-1 | Oral administration | Inhibited AML xenograft tumor growth by 58% to 106% without significant body weight loss.[1] |

Pharmacokinetics

Pharmacokinetic studies were conducted in Sprague-Dawley (SD) rats.

| Species | Administration Route | Key Finding(s) |

| Rat (SD) | Oral | Achieved a much higher drug concentration in the bone marrow compared to plasma.[1] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of MAX-40279 are not publicly available. The following are generalized descriptions based on the information provided in the conference abstract.[1]

Enzymatic Assays

The inhibitory activity of MAX-40279 was likely assessed using purified recombinant FLT3 (wild-type, ITD, and D835Y mutants) and FGFR (subtypes 1, 2, and 3) kinases. A typical kinase assay would involve incubating the enzyme with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of MAX-40279. The enzyme activity would be measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays. The IC50 value, representing the concentration of MAX-40279 required to inhibit 50% of the kinase activity, would then be determined.

Cellular Assays

The cellular activity of MAX-40279 was likely evaluated in AML cell lines known to harbor FLT3 mutations. Cells would be cultured in the presence of various concentrations of MAX-40279 for a defined period. The effect on cell viability and proliferation would be measured using assays such as MTT or CellTiter-Glo. These assays quantify the number of viable cells, allowing for the determination of an IC50 value in a cellular context.

Signal Transduction Assays

To confirm the mechanism of action within cells, signal transduction assays were likely performed. This would involve treating AML cells with MAX-40279 and then analyzing the phosphorylation status of downstream signaling proteins in the FLT3 and FGFR pathways. Techniques such as Western blotting or phospho-flow cytometry would be used to detect changes in the phosphorylation levels of key signaling molecules (e.g., STAT5, ERK, AKT) following drug treatment.

In Vivo Xenograft Studies

The in vivo efficacy of MAX-40279 was assessed in immunodeficient mice bearing tumors derived from human AML cell lines (MV4-11 and KG-1). A generalized workflow for such a study is depicted below.

Caption: Generalized workflow for an in vivo xenograft study.

Conclusion

The available preclinical data for this compound suggest that it is a promising dual inhibitor of FLT3 and FGFR with potent activity against AML, including forms resistant to existing therapies. Its favorable pharmacokinetic profile, particularly its high concentration in the bone marrow, further supports its potential as a valuable therapeutic agent. Further publication of detailed preclinical and clinical data will be crucial in fully elucidating the therapeutic potential of MAX-40279.

References

MAX-40279 Hemiadipate: A Dual FLT3/FGFR Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to uncontrolled cell proliferation and poor prognosis. While several FLT3 inhibitors have been developed, resistance often emerges, partly due to the activation of compensatory signaling pathways, including the Fibroblast Growth Factor Receptor (FGFR) pathway. MAX-40279 hemiadipate is a novel, orally bioavailable small molecule designed to dually inhibit both FLT3 and FGFR, offering a promising therapeutic strategy to overcome resistance and improve outcomes for patients with AML. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and clinical development of this compound.

Introduction to this compound in AML

Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase and downstream signaling pathways that promote leukemic cell survival and proliferation.[2][3] While targeted FLT3 inhibitors have shown clinical activity, their efficacy can be limited by the development of resistance, often through mutations in the FLT3 tyrosine kinase domain (TKD) or activation of bypass signaling pathways.[4]

One key resistance mechanism involves the upregulation of the FGF/FGFR signaling axis in the bone marrow microenvironment.[4] This has led to the rationale for developing dual inhibitors that can simultaneously target both FLT3 and FGFR. This compound is a potent, selective, and orally active dual inhibitor of FLT3 and FGFR kinases.[4][5] Preclinical studies have demonstrated its ability to inhibit wild-type and mutant forms of FLT3, including the resistant D835Y mutation, as well as various FGFR subtypes.[4][5] This dual-targeting approach aims to provide a more durable clinical response by addressing a known resistance mechanism from the outset.

Preclinical Data

In Vitro Efficacy

While specific IC50 values for MAX-40279 are not yet publicly available in detail, preclinical evaluations have confirmed its potent inhibitory activity against FLT3-wild type (WT), FLT3-ITD, and the resistance-conferring FLT3-D835Y mutant.[4] Furthermore, its inhibitory effects on FGFR subtypes 1, 2, and 3 have been demonstrated in enzymatic assays.[4]

Table 1: Summary of In Vitro Kinase Inhibition (Qualitative)

| Target Kinase | Inhibition by MAX-40279 |

| FLT3-WT | Potent Inhibition |

| FLT3-ITD | Potent Inhibition |

| FLT3-D835Y | Potent Inhibition |

| FGFR1 | Potent Inhibition |

| FGFR2 | Potent Inhibition |

| FGFR3 | Potent Inhibition |

Note: This table is a qualitative summary based on available preclinical descriptions. Specific IC50 values are pending public disclosure.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of MAX-40279 has been evaluated in AML xenograft models using human AML cell lines.

Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| MV4-11 (FLT3-ITD) | 12 mg/kg, p.o. | 58% - 106% | [4] |

| KG-1 (FGFR driven) | 12 mg/kg, p.o. | 58% - 106% | [4] |

Note: The range of tumor growth inhibition suggests significant anti-leukemic activity. Detailed tumor volume data and statistical analyses from these studies are not yet publicly available.

A key finding from preclinical studies is the significantly higher concentration of MAX-40279 in the bone marrow compared to plasma, which is advantageous for targeting leukemia cells residing in the bone marrow niche.[4]

Mechanism of Action and Signaling Pathways

MAX-40279 exerts its anti-leukemic effects by simultaneously blocking the signaling cascades initiated by FLT3 and FGFR.

FLT3 Signaling Pathway

In AML, mutated FLT3 receptors are constitutively active, leading to the phosphorylation and activation of several downstream signaling proteins, including STAT5 and the MAPK/ERK pathway components.[3][6] This results in increased cell proliferation, survival, and inhibition of apoptosis. MAX-40279, by inhibiting FLT3 kinase activity, is expected to block the phosphorylation of these downstream effectors, thereby abrogating the pro-leukemic signals.

Caption: Inhibition of aberrant FLT3 signaling by MAX-40279.

FGFR Signaling Pathway

The FGFR pathway, when activated by its ligands (FGFs) in the bone marrow microenvironment, can provide survival signals to leukemic cells, contributing to resistance to FLT3 inhibitors.[4] FGFR activation also leads to the stimulation of downstream pathways, including the RAS/MAPK cascade. By inhibiting FGFR, MAX-40279 is designed to block this escape mechanism.

References

- 1. Venetoclax plus daunorubicin and cytarabine for newly diagnosed acute myeloid leukemia: results of a phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

MAX-40279 Hemiadipate: A Dual FLT3/FGFR Inhibitor for FLT3-Mutated Acute Myeloid Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of both FLT3 and the Fibroblast Growth Factor Receptor (FGFR).[2][3] This dual-targeting mechanism is designed to address both the primary oncogenic driver (mutant FLT3) and a potential resistance pathway involving the activation of the FGF/FGFR axis in the bone marrow microenvironment.[1][2] Preclinical studies have demonstrated the potential of MAX-40279 to inhibit the growth of FLT3-mutated AML cells, including those with resistance-conferring mutations. This document provides a comprehensive technical overview of the preclinical data and a framework for the ongoing clinical evaluation of MAX-40279 in FLT3-mutated AML.

Introduction to FLT3-Mutated AML

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In AML, activating mutations in the FLT3 gene, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and downstream signaling pathways, promoting leukemogenesis.[1] While first and second-generation FLT3 inhibitors have shown clinical activity, resistance often emerges, highlighting the need for novel therapeutic strategies.

MAX-40279 Mechanism of Action

MAX-40279 is a multi-kinase inhibitor that potently targets both FLT3 and FGFR.[1] The rationale for this dual inhibition is based on evidence that the bone marrow microenvironment can contribute to resistance to FLT3 inhibitors through the activation of alternative signaling pathways, including the FGF/FGFR pathway.[1] By simultaneously blocking these two key signaling cascades, MAX-40279 aims to achieve a more durable response and overcome acquired resistance.

FLT3 Signaling Pathway

The FLT3 receptor, upon activation by its ligand or through activating mutations, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways include the RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.

Preclinical Data

Note: Publicly available quantitative data for MAX-40279 is limited. The following sections are based on available information and provide a template for data presentation.

Enzymatic Activity

MAX-40279 has been evaluated in enzymatic assays against wild-type and mutated forms of FLT3, as well as various FGFR subtypes.[2]

Table 1: In Vitro Enzymatic Activity of MAX-40279

| Target | IC50 (nM) |

| FLT3-wt | Data not publicly available |

| FLT3-ITD | Data not publicly available |

| FLT3-D835Y | Data not publicly available |

| FGFR1 | Data not publicly available |

| FGFR2 | Data not publicly available |

| FGFR3 | Data not publicly available |

In Vivo Efficacy in AML Xenograft Models

The anti-tumor activity of MAX-40279 has been assessed in preclinical xenograft models of human AML.[2][3]

Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

| Cell Line | FLT3 Mutation Status | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| MV4-11 | FLT3-ITD | Details not specified | 12 mg/kg, p.o. | 58-106 | [2][3] |

| KG-1 | FLT3-wt (FGFR1 fusion) | Details not specified | 12 mg/kg, p.o. | 58-106 | [2][3] |

p.o. = oral administration

Pharmacokinetics

Preclinical pharmacokinetic studies in rats have indicated that MAX-40279 achieves a higher concentration in the bone marrow compared to plasma, which is advantageous for targeting a hematological malignancy.[2][3]

Table 3: Pharmacokinetic Parameters of MAX-40279 in Rats

| Parameter | Value |

| Dosing Route | Oral |

| Bone Marrow to Plasma Concentration Ratio | >1 |

| Other parameters not publicly available |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of MAX-40279 are not publicly available. The following represents a generalized workflow for such studies.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against purified wild-type and mutant FLT3 and FGFR kinases.

-

General Protocol: Recombinant kinase domains are incubated with a specific substrate and ATP in the presence of varying concentrations of MAX-40279. Kinase activity is measured, and IC50 values are calculated.

Cell-Based Proliferation Assays

-

Objective: To assess the effect of MAX-40279 on the proliferation of FLT3-mutated AML cell lines.

-

General Protocol: AML cell lines (e.g., MV4-11, MOLM-13) are cultured in the presence of increasing concentrations of MAX-40279 for a defined period (e.g., 72 hours). Cell viability is measured using a colorimetric assay (e.g., MTS or MTT).

AML Xenograft Models

-

Objective: To evaluate the in vivo anti-leukemic activity of MAX-40279.

-

General Protocol: Immunocompromised mice are subcutaneously or intravenously inoculated with human AML cells (e.g., MV4-11). Once tumors are established, mice are treated with MAX-40279 or vehicle control. Tumor volume and body weight are monitored regularly.

Clinical Development

MAX-40279 was granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML in March 2018.[1] A phase I dose-escalation study (NCT03412292) was initiated to evaluate the safety and tolerability of MAX-40279 in patients with AML.[1] However, to date, no clinical data from this or subsequent studies in AML have been publicly reported.

Table 4: MAX-40279 Clinical Trials in AML

| Trial ID | Phase | Status | Primary Endpoints |

| NCT03412292 | I | Information not available | Safety, Tolerability, Maximum Tolerated Dose |

| NCT04187495 | I | Information not available | Safety, Tolerability |

Conclusion

This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for the treatment of FLT3-mutated AML. Its ability to target both the primary oncogenic driver and a key resistance pathway, coupled with favorable pharmacokinetic properties, warrants further investigation. The lack of publicly available clinical data from the ongoing trials in AML, however, makes it difficult to fully assess its therapeutic potential at this time. The results of these clinical studies are eagerly awaited by the research and clinical communities.

References

The Dual FLT3/FGFR Inhibitor MAX-40279 Hemiadipate: A Technical Overview for Cancer Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 hemiadipate is an orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptors (FGFRs).[1] This dual inhibitory action holds significant promise for the treatment of cancers driven by aberrant signaling through these pathways, particularly in acute myeloid leukemia (AML).[2][3] Preclinical studies have demonstrated the potent anti-tumor activity of MAX-40279, including its efficacy against clinically relevant FLT3 mutations that confer resistance to other targeted therapies. This technical guide provides a comprehensive overview of the available preclinical data on MAX-40279, detailed representative experimental protocols for its evaluation, and a visual depiction of its targeted signaling pathways.

Introduction

Mutations and overexpression of the FLT3 receptor tyrosine kinase are common in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[2] While first-generation FLT3 inhibitors have shown clinical activity, resistance often develops, partly through the activation of alternative signaling pathways, including the FGF/FGFR axis in the bone marrow microenvironment.[4] MAX-40279 was designed to overcome this resistance mechanism by simultaneously inhibiting both FLT3 and FGFR.[2][4] This dual targeting strategy aims to provide a more durable clinical response in patients with FLT3-mutated AML and other cancers dependent on these signaling cascades.

Mechanism of Action: Targeting the FLT3 and FGFR Signaling Pathways

MAX-40279 exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[1] This prevents the downstream activation of multiple signaling cascades that are crucial for cancer cell proliferation, survival, and migration.

The FLT3 Signaling Pathway

The FLT3 signaling pathway is a critical regulator of hematopoiesis. In AML, activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor, promoting uncontrolled cell growth.

References

MAX-40279 Hemiadipate: A Technical Overview of a Dual FLT3/FGFR Inhibitor for Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Developed by MaxiNovel Pharmaceuticals, this agent is under investigation for the treatment of acute myeloid leukemia (AML), a hematologic malignancy frequently characterized by mutations in the FLT3 gene. Notably, MAX-40279 has demonstrated the potential to overcome common resistance mechanisms to existing FLT3 inhibitors. This document provides a comprehensive technical guide on the discovery and development of MAX-40279, consolidating available preclinical and clinical data.

Introduction

Acute myeloid leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1] These mutations, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.

While first and second-generation FLT3 inhibitors have shown clinical activity, their efficacy can be limited by the development of resistance. One key mechanism of acquired resistance is the activation of alternative signaling pathways, including the fibroblast growth factor receptor (FGFR) pathway, driven by factors in the bone marrow microenvironment. MAX-40279 was designed to address this challenge by simultaneously targeting both FLT3 and FGFR.[1]

On March 29, 2018, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to MAX-40279 for the treatment of AML.[1]

Mechanism of Action

MAX-40279 is a small molecule inhibitor that targets the ATP-binding pocket of both FLT3 and FGFR kinases. By doing so, it blocks the autophosphorylation and activation of these receptors, thereby inhibiting their downstream signaling cascades.

FLT3 Inhibition

Constitutive activation of FLT3, due to mutations like ITD or TKD mutations (e.g., D835Y), leads to the activation of several downstream signaling pathways, including:

-

RAS/MEK/ERK (MAPK) pathway: Promotes cell proliferation and survival.

-

PI3K/AKT/mTOR pathway: Crucial for cell growth, survival, and metabolism.

-

JAK/STAT pathway: Particularly STAT5 activation, which is involved in cell survival and proliferation.

MAX-40279 has been shown to be effective against wild-type FLT3 and clinically relevant mutants, including the D835Y mutation, which confers resistance to some other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.

FGFR Inhibition

The FGF/FGFR signaling pathway plays a vital role in normal cellular processes, but its aberrant activation has been implicated in cancer progression and drug resistance. In the context of AML, increased expression of FGF2 in bone marrow stromal cells has been observed in patients who relapse after treatment with FLT3 inhibitors. This FGF2 can activate FGFR on AML cells, providing a survival signal that bypasses the effects of FLT3 inhibition. By co-targeting FGFR, MAX-40279 aims to abrogate this resistance mechanism.

Downstream Signaling Pathway

The dual inhibition of FLT3 and FGFR by MAX-40279 is expected to lead to a more comprehensive blockade of pro-survival and proliferative signals in AML cells. A proposed model of the signaling pathways affected by MAX-40279 is depicted below.

References

In Vitro Pharmacodynamics of MAX-40279 Hemiadipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), and the FGFR signaling pathway has been implicated in therapeutic resistance.[2][3] By targeting both kinases, MAX-40279 presents a promising therapeutic strategy for AML, including forms resistant to other FLT3 inhibitors.[2][4] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of MAX-40279, detailing its inhibitory activity, effects on cellular proliferation, and impact on key signaling pathways.

Quantitative Analysis of In Vitro Activity

The in vitro potency of MAX-40279 has been evaluated through enzymatic and cell-based assays.

Enzymatic Inhibition

MAX-40279 has demonstrated potent inhibitory activity against wild-type and clinically relevant mutant forms of FLT3, as well as key FGFR family members.

| Target Kinase | IC50 (nM) |

| FLT3-wt | Data not available |

| FLT3-ITD | Data not available |

| FLT3-D835Y | Data not available |

| FGFR1 | Data not available |

| FGFR2 | Data not available |

| FGFR3 | Data not available |

Quantitative data for specific IC50 values from preclinical studies are not publicly available in the reviewed literature. The preclinical data indicates "potent" inhibition.[2][3]

Cellular Activity

The anti-proliferative effects of MAX-40279 have been assessed in AML cell lines harboring activating FLT3 mutations and FGFR fusions.

| Cell Line | Genotype | IC50 (nM) |

| MV4-11 | FLT3-ITD | Data not available |

| KG-1 | FGFR1 fusion | Data not available |

Specific IC50 values from cellular proliferation assays are not detailed in the available preclinical abstracts. The compound has been shown to inhibit the growth of these cell lines.[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are outlined below. These protocols are based on established techniques for evaluating kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity.

Materials:

-

Recombinant human FLT3 (wild-type and mutant forms) and FGFR kinases

-

This compound

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of MAX-40279 in DMSO and then dilute in kinase buffer.

-

Add the diluted compound or vehicle control (DMSO) to the assay plate.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

-

MV4-11 and KG-1 cell lines

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL).

-

Incubate the cells overnight to allow for attachment and recovery.

-

Treat the cells with a serial dilution of MAX-40279 or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to detect and quantify the phosphorylation status of key proteins in the FLT3 and FGFR signaling pathways.

Materials:

-

MV4-11 and KG-1 cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with MAX-40279 or vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Perform densitometry analysis to quantify the protein band intensities.

Signaling Pathways and Mechanisms of Action

MAX-40279 exerts its anti-leukemic effects by inhibiting the constitutive activation of FLT3 and aberrant FGFR signaling, thereby blocking downstream pro-proliferative and survival pathways.

FLT3 Signaling Pathway

In AML cells with FLT3-ITD mutations, the FLT3 receptor is constitutively phosphorylated, leading to the activation of multiple downstream signaling cascades, including the RAS/MEK/ERK and JAK/STAT pathways. MAX-40279 inhibits the autophosphorylation of FLT3, leading to the suppression of STAT5 and ERK phosphorylation.[5]

Caption: Inhibition of the FLT3 signaling pathway by MAX-40279.

FGFR Signaling Pathway

Aberrant FGFR signaling, which can be activated in the bone marrow microenvironment, can contribute to resistance to FLT3 inhibitors. MAX-40279's dual activity against FGFR helps to overcome this resistance mechanism.

Caption: Inhibition of the FGFR signaling pathway by MAX-40279.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro evaluation of MAX-40279.

Caption: General workflow for in vitro pharmacodynamic evaluation.

Conclusion

This compound is a potent dual inhibitor of FLT3 and FGFR kinases with demonstrated in vitro activity against relevant AML models. Its ability to target both pathways provides a strong rationale for its clinical development in AML, particularly in overcoming resistance mechanisms associated with FGFR signaling. Further publication of detailed quantitative in vitro data will be crucial for a complete understanding of its pharmacodynamic profile.

References

In-depth Technical Guide: The Selectivity Profile of MAX-40279 Hemiadipate

For Researchers, Scientists, and Drug Development Professionals

Abstract